molecular formula C12H19NO2 B585156 Fepradinol-d6 CAS No. 1346598-30-8

Fepradinol-d6

Cat. No.: B585156
CAS No.: 1346598-30-8
M. Wt: 215.326
InChI Key: PVOOBRUZWPQOER-WFGJKAKNSA-N
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Description

Fepradinol-d6 is a deuterium-labeled form of Fepradinol, a compound known for its anti-inflammatory properties. The molecular formula of this compound is C12H13D6NO2, and it has a molecular weight of 215.32 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and pharmacokinetic analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fepradinol-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Fepradinol molecule. The process typically involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes strict parameter control, quality assurance, and timely delivery to meet the demands of global customers.

Chemical Reactions Analysis

Types of Reactions: Fepradinol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Fepradinol-d6 can be compared with other beta-adrenergic receptor antagonists, such as:

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it a valuable tool in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fepradinol-d6 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol-d6", "4-chloro-3-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "ferrous sulfate", "hydrogen peroxide", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol-d6 is reacted with 4-chloro-3-nitrobenzaldehyde in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-2,3-dimethylpropanediol-d6.", "Step 2: The product from step 1 is then treated with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-3-cyano-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 3: The product from step 2 is then reduced with ferrous sulfate and hydrogen peroxide in the presence of sodium hydroxide to form 2-(4-chloro-3-nitrobenzylidene)-3-amino-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 4: The product from step 3 is then treated with methanol and sodium hydroxide to form Fepradinol-d6.", "Step 5: The final product is isolated by extraction with diethyl ether and purification with water." ] }

CAS No.

1346598-30-8

Molecular Formula

C12H19NO2

Molecular Weight

215.326

IUPAC Name

3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3

InChI Key

PVOOBRUZWPQOER-WFGJKAKNSA-N

SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

Synonyms

α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol;  α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol;  1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; 

Origin of Product

United States

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